

"physical and chemical properties of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid"

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Compound of Interest

5-(1-Carboxyethyl)-2(phenylthio)phenylacetic acid

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A Comprehensive Technical Guide to 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols for their determination, and the biological context of **5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid**. This compound, identified by CAS Number 83237-49-4, is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Zaltoprofen.[1][2]

Physicochemical and Chemical Properties

5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is an organic compound featuring a phenylthio group and two carboxylic acid moieties attached to a phenyl ring.[1][3] Its structure contributes to its reactivity and utility as a versatile building block in organic synthesis.[2][3] It is typically found as a white to off-white solid or powder.[2][3]

Table 1: Summary of Physical and Chemical Properties



Property	Value	Source
IUPAC Name	2-[3-(Carboxymethyl)-4- (phenylsulfanyl)phenyl]propan oic acid	[2]
CAS Number	83237-49-4	[1][4][5]
Molecular Formula	C17H16O4S	[1][3][5]
Molecular Weight	316.37 g/mol	[1][5]
Appearance	Off-white solid / White to off- white powder	[1][2]
Melting Point	145-146 °C (solvated in 1,2-dichloroethane)	[1][3][6]
Boiling Point	517.4 ± 50.0 °C at 760 mmHg (Predicted)	[1][3][4]
Density	1.34 ± 0.1 g/cm³ (Predicted)	[1][3]
рКа	4.09 ± 0.10 (Predicted)	[1][3]
Solubility	Slightly soluble in acetone and DMSO.[1] Low solubility in water.	[2][3]
Purity	≥98%	[2][4]
Storage	2-8°C, away from strong oxidants, bases, and reducing agents.	[1][3]

Experimental Protocols for Property Determination

While specific experimental data for this compound is proprietary or found in patent literature, the following are standard methodologies for determining the key physical properties of organic acids.



This protocol outlines the standard procedure for measuring the melting point range of a solid organic compound.

- Objective: To determine the temperature range over which the solid compound transitions to a liquid.
- Apparatus: Melting point apparatus (e.g., Vernier Melt Station, Thomas-Hoover Uni-Melt), capillary tubes, sample of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid, mortar and pestle.

Procedure:

- Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate initially, until the temperature is about 15-20 °C below the expected melting point (145 °C).[1][3]
- Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has completely melted (the end of the melting range).
- Perform at least two careful determinations to ensure accuracy.

This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.[7]

• Objective: To calculate the pKa value from the half-equivalence point of a titration curve.



 Apparatus: Calibrated pH meter with an electrode, magnetic stirrer and stir bar, burette, beaker, standardized strong base solution (e.g., 0.1 M NaOH), analytical balance.

Procedure:

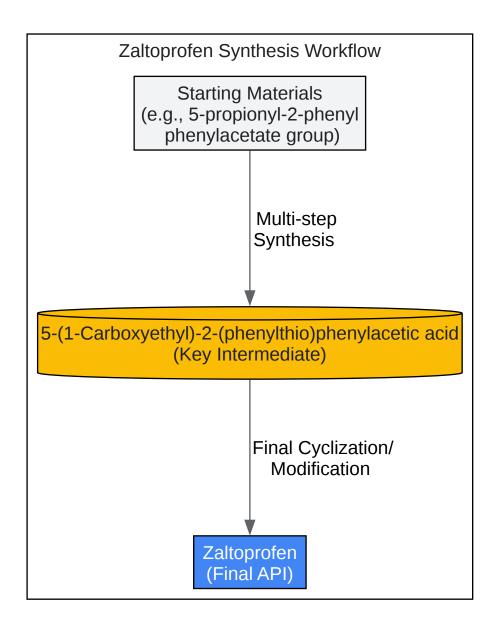
- Accurately weigh a sample of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or acetone, given its slight solubility) in a beaker.[1]
- Place the beaker on a magnetic stirrer and add a stir bar.
- Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.
- Fill the burette with the standardized NaOH solution and record the initial volume.
- Begin the titration by adding small increments (e.g., 0.5-1.0 mL) of the NaOH solution.
 Record the pH and the total volume of titrant added after each addition.
- As the pH begins to change more rapidly, reduce the volume of the increments. This
 indicates the approach to the equivalence point.
- Continue adding titrant until the pH value stabilizes well into the basic range.
- Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
- Determine the equivalence point, which is the midpoint of the steepest portion of the curve.
- The volume of NaOH at the half-equivalence point (half the volume required to reach the
 equivalence point) corresponds to the point where pH = pKa. Identify this pH value from
 the graph.

Biological and Pharmaceutical Context

The primary application of **5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid** is its role as a key intermediate in the chemical synthesis of Zaltoprofen.[1][2][5] Zaltoprofen is a potent non-



steroidal anti-inflammatory drug (NSAID) that functions as a preferential cyclooxygenase-2 (COX-2) inhibitor, making it effective for treating inflammation and pain in conditions like arthritis.[1]



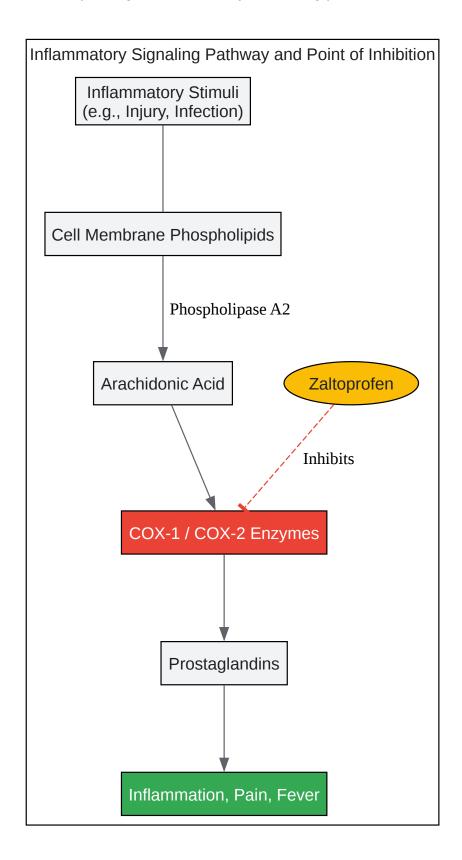
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Caption: Logical workflow for the synthesis of Zaltoprofen.

Inflammation is mediated by signaling molecules called prostaglandins. The production of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandin H2. Zaltoprofen, synthesized from the title compound, selectively



inhibits the COX-2 enzyme, which is primarily expressed at sites of inflammation. This inhibition reduces the production of prostaglandins, thereby alleviating pain and inflammation.





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Caption: The COX inflammatory pathway and Zaltoprofen's point of action.

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